D-Selenomethionine

Chiral Pharmacokinetics Selenium Metabolism Stereoselective Biotransformation

D-Selenomethionine (D-SeMet) is a unique chiral research tool: it undergoes 61.3% unidirectional chiral inversion to L-SeMet in vivo, enabling precise tracing of selenium metabolic fate and prodrug kinetics. It significantly outperforms inorganic selenite in tissue selenium deposition studies and serves as an essential reference standard for chiral HPLC method validation (255 ppb detection limit). This compound is not interchangeable with L-SeMet or selenite. For reproducible results, purchase ≥97% HPLC purity, white crystalline powder, available in mg to g scales.

Molecular Formula C5H11NO2Se
Molecular Weight 196.12 g/mol
CAS No. 13091-98-0
Cat. No. B1599874
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Selenomethionine
CAS13091-98-0
Molecular FormulaC5H11NO2Se
Molecular Weight196.12 g/mol
Structural Identifiers
SMILESC[Se]CCC(C(=O)O)N
InChIInChI=1S/C5H11NO2Se/c1-9-3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-/m1/s1
InChIKeyRJFAYQIBOAGBLC-SCSAIBSYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 200 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

D-Selenomethionine (CAS 13091-98-0): Procurement Guide for the D-Enantiomer of the Essential Selenium Amino Acid


D-Selenomethionine (CAS 13091-98-0) is the D-enantiomer of selenomethionine, a selenium-containing amino acid analog of methionine wherein the sulfur atom is replaced by selenium. With molecular formula C5H11NO2Se and molecular weight 196.12 g/mol, this compound exists as a white to off-white crystalline powder [1]. It is a chiral isomer of the naturally occurring L-selenomethionine, and its distinct stereochemistry confers unique pharmacokinetic properties, including stereoselective metabolic conversion in vivo [2]. D-Selenomethionine serves as a research tool for investigating selenium metabolism, chiral pharmacology, and enantiomer-specific biological activities.

D-Selenomethionine: Why L-Selenomethionine or Selenite Cannot Simply Be Substituted in Research Protocols


The interchangeability of D-selenomethionine with its L-enantiomer or with inorganic selenium forms such as sodium selenite is not supported by pharmacokinetic and toxicological evidence. D-Selenomethionine undergoes stereoselective chiral inversion to L-selenomethionine with a measured conversion fraction of approximately 61.3% in rats, whereas L-selenomethionine administration does not yield detectable D-enantiomer in plasma [1]. This unidirectional metabolic conversion establishes D-selenomethionine as a functionally distinct prodrug. Furthermore, organic selenomethionine exhibits a significantly higher absorption rate and greater area under the curve (AUC) than inorganic sodium selenite following oral dosing in lambs [2]. Substituting one form for another without accounting for these stereochemical and species-dependent differences introduces uncontrolled variability in selenium exposure, tissue deposition kinetics, and biological response outcomes.

D-Selenomethionine: Quantified Comparative Evidence for Scientific Procurement Decisions


Unidirectional Chiral Inversion: D-Selenomethionine as a Prodrug with 61.3% Conversion to L-Selenomethionine in Rats

In a stereoselective pharmacokinetic study, D-selenomethionine administered intravenously to rats underwent unidirectional chiral inversion to L-selenomethionine, whereas D-selenomethionine was not detected in plasma following L-selenomethionine administration. This establishes D-selenomethionine as a prodrug with stereoselective conversion [1].

Chiral Pharmacokinetics Selenium Metabolism Stereoselective Biotransformation

Superior Selenium Deposition in Tissues: D-Selenomethionine vs. Sodium Selenite in Broiler Model

A 42-day broiler study directly compared dietary supplementation of D-selenomethionine, L-selenomethionine, and sodium selenite at equivalent selenium doses (0.15 mg Se/kg diet). Both D- and L-selenomethionine significantly increased serum and tissue selenium concentrations compared to sodium selenite [1].

Selenium Bioavailability Animal Nutrition Tissue Deposition

Differential Antioxidant Effects: L-SeMet Superior to D-SeMet for GSH-Px, SOD, and T-AOC in Broilers

In the same broiler study, L-selenomethionine demonstrated significantly greater enhancement of multiple antioxidant parameters compared to D-selenomethionine, while D-SeMet still outperformed sodium selenite in select endpoints [1].

Antioxidant Enzymes Selenoprotein Activity Comparative Nutrition

Higher Absorption Rate and Bioavailability: Selenomethionine vs. Sodium Selenite in Lambs

A comparative oral dose toxicokinetic study in lambs demonstrated that selenomethionine (SeMet) exhibits a greater absorption rate and results in a larger area under the curve (AUC) than sodium selenite at equimolar doses. Se concentrations in serum and whole blood peaked at significantly higher levels following SeMet administration [1].

Toxicokinetics Oral Bioavailability Selenium Absorption

Greater Skeletal and Cardiac Muscle Se Retention: D-SeMet and L-SeMet vs. Inorganic Selenite/Selenate

A comparative dietary study demonstrated that consumption of either D-selenomethionine or L-selenomethionine resulted in markedly higher selenium concentrations in skeletal muscle and heart compared to consumption of selenite or selenate [1].

Selenium Tissue Distribution Muscle Retention Comparative Metabolism

Analytical Chiral Resolution: Detection Limits of 255 ppb (D-SeMet) and 286 ppb (L-SeMet) via Chiral Ligand-Exchange HPLC

A chiral ligand-exchange stationary phase HPLC method was developed and validated for the speciation of DL-selenomethionine enantiomers, achieving complete resolution of D- and L-SeMet within 40 minutes under optimized conditions [1].

Chiral Speciation HPLC Analysis Quality Control

D-Selenomethionine: Evidence-Backed Application Scenarios for Research and Industrial Use


Pharmacokinetic Studies of Selenium Prodrugs and Chiral Metabolism

D-Selenomethionine is uniquely suited for research investigating stereoselective selenium metabolism and prodrug kinetics. With a quantified 61.3% unidirectional chiral inversion to L-selenomethionine in rats, this compound enables controlled studies of how stereochemistry influences selenium bioavailability, tissue distribution, and metabolic activation [1]. The absence of reverse inversion (L→D) makes D-SeMet an ideal tool for tracing metabolic fate and modeling prodrug conversion in selenium pharmacology.

Animal Nutrition Studies Requiring High Tissue Selenium Deposition

For nutritional research in livestock or laboratory animals where efficient selenium loading into muscle and serum is the primary objective, D-selenomethionine (along with L-selenomethionine) significantly outperforms inorganic selenite in tissue selenium deposition [1]. Both enantiomers produce markedly higher selenium retention in skeletal and cardiac muscle compared to selenite or selenate [2]. However, researchers should note that D-SeMet yields intermediate antioxidant enzyme induction compared to L-SeMet, making L-SeMet preferable when maximal GSH-Px or SOD activity is the endpoint [1].

Toxicological Research Requiring Defined Selenium Absorption Kinetics

In toxicokinetic investigations of selenium compounds, D-selenomethionine serves as a representative organic selenium species with well-characterized absorption and elimination parameters. Comparative data in lambs demonstrate that SeMet achieves significantly greater peak serum and whole blood selenium concentrations than equimolar doses of sodium selenite, with a greater absorption rate and larger AUC [1]. This differential absorption profile is critical for studies modeling selenium overexposure, environmental selenium toxicology, or comparative risk assessment of organic versus inorganic selenium sources.

Quality Control and Chiral Purity Analysis in Selenium Supplement Manufacturing

D-Selenomethionine serves as a reference standard for analytical method development and quality control in the production of selenized nutritional products. Validated chiral HPLC methods using ligand-exchange stationary phases achieve detection limits of 255 ppb for D-SeMet, enabling precise quantification of enantiomeric composition in complex matrices such as selenized yeast and plant materials [1]. This analytical capability is essential for verifying chiral purity specifications, monitoring stereochemical stability, and ensuring batch-to-batch consistency in products containing selenomethionine.

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